molecular formula C20H23N5O3 B13364459 N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B13364459
M. Wt: 381.4 g/mol
InChI Key: VCNKTNBZSKBOQD-UHFFFAOYSA-N
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Description

N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of copper(I) salts as catalysts, such as copper(I) bromide, in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. The use of continuous flow reactors could also be employed to enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or interact with enzyme active sites, inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combination of the triazole ring with the pyrrol and tetrahydropyran moieties. This unique structure may confer specific biological activities and chemical reactivity not observed in other triazole derivatives .

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C20H23N5O3/c26-18(14-20(8-12-27-13-9-20)25-10-4-5-11-25)22-19-21-17(23-24-19)15-28-16-6-2-1-3-7-16/h1-7,10-11H,8-9,12-15H2,(H2,21,22,23,24,26)

InChI Key

VCNKTNBZSKBOQD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NC2=NNC(=N2)COC3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

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